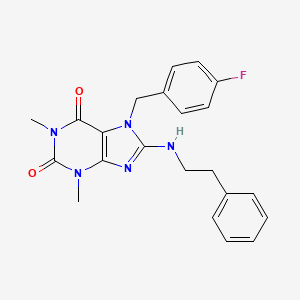

![molecular formula C9H20Cl2N2 B2871010 (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2306253-66-5](/img/structure/B2871010.png)

(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride, also known as ASD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic amines and has a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-ones, which share a structural motif with "(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride," have been synthesized and evaluated against human coronaviruses and influenza viruses. Certain derivatives exhibited significant inhibition of human coronavirus 229E replication, pointing to the potential antiviral applications of this scaffold. The most active compound demonstrated an EC50 value of 5.5 µM, indicating the potential of these derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Environmental Chemistry Applications

A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and used to create a calix[4]arene-based copolymer efficient in removing carcinogenic azo dyes and aromatic amines from water. The polymer showed a high percentage of azo dye removal (95-99%), highlighting the utility of this structure in environmental remediation efforts (E. Akceylan et al., 2009).

Anticancer Applications

The spirogermanium analog of 2-azaspiro[4.5]decane, a related compound, has shown antiarthritic and immunosuppressive activities. This suggests potential applications in treating diseases of autoimmune origin and the prevention of tissue transplantation rejection. The structure-activity relationship study of these compounds provides insights into designing new therapeutic agents with antiarthritic and immunosuppressive properties (A. Badger et al., 1990).

Antimycobacterial Applications

Compounds containing the 1-thia-4-azaspiro[4.5]decan-3-one structure were synthesized and evaluated for antimycobacterial activities. Several derivatives exhibited significant inhibition at 25 µg/mL concentration, with the most active compound showing more than 90% inhibition. This indicates the potential of these compounds as antimycobacterial agents (T. Srivastava et al., 2005).

Mechanism of Action

Target of Action

The primary target of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride is the CC chemokine receptor 4 (CCR4) . CCR4 is a G protein-coupled receptor expressed on the cell surface and plays a crucial role in the recruitment of leukocytes into inflammatory sites .

Mode of Action

(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride acts as a CCR4 antagonist . It binds to the extracellular allosteric site of CCR4, exhibiting high affinity in both the [125I]-TARC binding assay and the [35S]-GTPγS functional assay . This binding inhibits the normal function of CCR4, thereby modulating the immune response .

Biochemical Pathways

The compound’s action affects the chemokine signaling pathway . By antagonizing CCR4, it disrupts the normal chemokine gradient established by CCL22 and CCL17, two chemokines that bind to CCR4 . This disruption can prevent the recruitment and migration of Th2 cells, which are typically attracted to sites of inflammation by these chemokines .

Result of Action

The antagonistic action of (4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride on CCR4 can lead to a decrease in Th2 cell recruitment and migration . This could potentially alleviate symptoms in conditions characterized by overactive Th2 responses, such as certain allergic diseases .

properties

IUPAC Name |

(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-8-2-1-3-9(8)4-6-11-7-5-9;;/h8,11H,1-7,10H2;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCPBBVNLLUUJU-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CCNCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2(C1)CCNCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)

![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2870928.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2870937.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)

![N-(cyanomethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B2870946.png)

![6-bromo-N-(1-cyano-2,2-dimethylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2870950.png)